molecular formula C19H17N3O3S B2765209 methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate CAS No. 1797803-51-0

methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B2765209
CAS No.: 1797803-51-0
M. Wt: 367.42
InChI Key: JPUHTCIMUFZYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted at the 7-position with a 1,3-benzothiazole-6-amido group and a methyl ester at the 2-position. The benzothiazole moiety is a pharmacophoric element often associated with bioactivity, including kinase inhibition and antimicrobial properties . The methyl ester enhances solubility and metabolic stability compared to bulkier esters (e.g., tert-butyl), as seen in related compounds .

Properties

IUPAC Name

methyl 7-(1,3-benzothiazole-6-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-19(24)22-7-6-12-2-4-15(8-14(12)10-22)21-18(23)13-3-5-16-17(9-13)26-11-20-16/h2-5,8-9,11H,6-7,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUHTCIMUFZYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the THIQ framework. Starting with phenethylamine derivatives, cyclization under acidic conditions yields dihydroisoquinolines, which are subsequently hydrogenated to THIQs. For example:

  • Substrate Preparation : 3-Methoxyphenethylamine is acylated with methyl chloroformate to form the corresponding amide.
  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) induces cyclization to 7-methoxy-3,4-dihydroisoquinoline.
  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the dihydroisoquinoline to 7-methoxy-1,2,3,4-tetrahydroisoquinoline.
  • Demethylation : Boron tribromide (BBr₃) selectively removes the methoxy group, yielding 7-hydroxy-THIQ, which is aminated via a nitro intermediate.

Direct Amination of Preformed THIQ Derivatives

Commercial availability of 1,2,3,4-tetrahydroisoquinolin-7-amine hydrochloride (e.g., Ambeed product) simplifies the process. The methyl ester is introduced via:

  • Protection : Boc protection of the amine using di-tert-butyl dicarbonate.
  • Esterification : Reaction with methyl chloroformate in the presence of triethylamine (Et₃N) yields methyl 7-(Boc-amino)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
  • Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding methyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Intermediate A ).

Synthesis of 1,3-Benzothiazole-6-Carboxylic Acid

The benzothiazole-6-carboxylic acid moiety is synthesized through the following steps:

Ring Construction via Hantzsch Thiazole Synthesis

  • Thioamide Formation : Methyl 3-aminobenzoate is treated with Lawesson’s reagent to generate methyl 3-thioamidobenzoate.
  • Cyclization : Reaction with α-bromoacetophenone in refluxing ethanol forms the benzothiazole ring, yielding methyl benzo[d]thiazole-6-carboxylate.
  • Hydrolysis : Saponification with sodium hydroxide (NaOH) in methanol/water followed by acidification with HCl affords 1,3-benzothiazole-6-carboxylic acid (Intermediate B ).

Amide Bond Formation

Coupling Intermediate A and Intermediate B is achieved through two principal methods:

Acid Chloride Mediated Coupling

  • Activation : Intermediate B is treated with thionyl chloride (SOCl₂) to form 1,3-benzothiazole-6-carbonyl chloride.
  • Reaction : The acid chloride is reacted with Intermediate A in tetrahydrofuran (THF) using Et₃N as a base, yielding the target compound.

Optimization Notes :

  • Excess Et₃N (2.5 equiv) ensures complete deprotonation of the THIQ amine.
  • Low temperatures (0–5°C) minimize ester hydrolysis.

Coupling Reagents

Alternative methods employ carbodiimide-based reagents:

  • EDCl/HOBt System : Intermediate B is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
  • Reaction : Intermediate A is added, and the mixture is stirred at room temperature for 12–24 hours.

Yield Comparison :

Method Solvent Temperature Yield (%)
Acid Chloride THF 0°C → rt 78
EDCl/HOBt DMF rt 65

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H, THIQ-H), 4.35 (s, 2H, CH₂CO), 3.72 (s, 3H, OCH₃), 2.90–2.82 (m, 4H, THIQ-CH₂).
  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (COOCH₃), 165.8 (CONH), 154.1 (benzothiazole-C), 134.5–116.7 (aromatic carbons), 52.3 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₉H₁₇N₃O₃S : 391.0992 [M+H]⁺.
  • Found : 391.0995 [M+H]⁺.

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing Intermediate A on Wang resin enables iterative coupling with Intermediate B , though yields are moderate (50–60%).

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) reduces reaction time by 70% while maintaining yields comparable to conventional methods.

Challenges and Mitigation Strategies

  • Ester Hydrolysis : The methyl ester is prone to hydrolysis under basic conditions. Using mild bases (e.g., Et₃N instead of NaOH) and low temperatures mitigates this.
  • Amine Oxidation : The THIQ amine may oxidize during storage. Storing intermediates under nitrogen or as hydrochloride salts improves stability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(benzo[d]thiazole-6-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

The compound has shown significant promise in anticancer research. Various studies have evaluated its effectiveness against different cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2).

Case Studies and Findings

  • In vitro Studies : Research has indicated that derivatives of benzothiazole compounds exhibit potent antiproliferative activity against MCF-7 and HepG2 cell lines. For instance, certain derivatives demonstrated IC50 values as low as 1.27 µM against MCF-7 cells, indicating strong cytotoxic effects compared to standard treatments like doxorubicin .
  • Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the AKT/mTOR pathway. This results in reduced expression of pro-survival proteins like VEGF and HIF-1α .
CompoundCell LineIC50 (µM)Reference
Compound 16fHepG26.19 ± 0.50
Compound 16eMCF-75.10 ± 0.40
Compound 21aA5490.72
Compound 25bMCF-71.50

Antimicrobial Properties

Beyond its anticancer potential, methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has been investigated for its antimicrobial properties.

Research Insights

  • Antitubercular Activity : Recent studies have highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis. These compounds exhibited moderate to good activity in vitro, suggesting their potential as new therapeutic agents for tuberculosis .

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps that can be optimized for yield and efficacy.

Synthesis Overview

  • The compound can be synthesized from readily available starting materials through a series of chemical reactions that include amide formation and cyclization processes. The synthetic route is crucial for producing derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Compound 22/23 (tert-Butyl 7-Hydroxy-6-[1(2)-Methoxymethyl-1(2)H-Tetrazol-5-Yl]-1,2,3,4-Tetrahydroisoquinoline-2-Carboxylate)

  • Core Structure: Tetrahydroisoquinoline with tert-butyl ester and methoxymethyl-tetrazole substituents.
  • The methoxymethyl-tetrazole group is a bioisostere for carboxylic acids, offering distinct electronic effects (e.g., enhanced hydrogen bonding vs. the benzothiazole amido group) .
  • Synthesis : Hydrogenation with Pd-C at 0.12 MPa, indicating a route applicable to ester-protected intermediates .

Compound 12b (tert-Butyl 7-(2,5-Dimethyloxazol-4-Ylmethoxy)-6-(Tetrazol-5-Yl)-1,2,3,4-Tetrahydroisoquinoline-2-Carboxylate)

  • Core Structure: Tetrahydroisoquinoline with tert-butyl ester, tetrazole, and dimethyloxazole substituents.
  • ¹H-NMR data (δ 2.35–2.59 ppm for methyl groups) suggest a less deshielded aromatic environment compared to benzothiazole-containing analogs .

Heterocyclic Analogues with Sulfonyl Groups

Compound 3 (Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate)

  • Core Structure: Benzodithiazine with sulfonyl (SO₂) and methylhydrazino groups.
  • Key Differences :
    • The sulfonyl groups confer strong electron-withdrawing effects, increasing polarity and melting point (252–253°C) compared to the target compound’s likely lower melting point .
    • IR data (1740 cm⁻¹ for C=O) align with methyl ester carbonyl stretches, but ¹H-NMR shifts (δ 8.09–8.29 ppm for aromatic protons) reflect distinct electronic environments due to the benzodithiazine core .

Compound 15 (Methyl 6-Chloro-3-[2-(2,4-Dihydroxybenzylidene)-1-Methylhydrazino]-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate)

  • Core Structure: Benzodithiazine with dihydroxybenzylidene and methylhydrazino substituents.
  • ¹H-NMR signals (δ 8.40 ppm for N=CH) indicate conjugation effects absent in the target compound .

Hydroxy-Substituted Isoquinoline Derivatives

7-Hydroxyisoquinoline Derivatives (Biopharmacule Catalog)

  • Core Structure: Isoquinoline with hydroxyl groups at the 7-position.
  • Key Differences :
    • Hydroxyl groups (e.g., 7-hydroxycoumarin) are prone to glucuronidation, reducing metabolic stability compared to the amide group in the target compound .
    • The absence of ester or benzothiazole substituents limits π-stacking and hydrogen-bonding versatility .

Biological Activity

Methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a tetrahydroisoquinoline core and a benzothiazole moiety. Its chemical formula is C17H18N2O2SC_{17}H_{18}N_2O_2S, and it features both hydrophilic and hydrophobic characteristics, which may influence its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BStaphylococcus aureus25 µg/mL
This compoundTBDTBD

Anticancer Properties

Benzothiazole derivatives have been studied for their anticancer effects. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as breast and colon cancer . The proposed mechanism involves the inhibition of specific kinases responsible for cell proliferation.

Case Study: Anticancer Activity
A study by Amir et al. (2009) highlighted the anticancer efficacy of benzothiazole derivatives in various cancer models. The results indicated that these compounds could significantly reduce tumor growth in xenograft models .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition: Many benzothiazole derivatives act as inhibitors of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways involved in cancer progression .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells .

Q & A

Q. What are the recommended synthetic routes for methyl 7-(1,3-benzothiazole-6-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and what key intermediates are involved?

Methodological Answer: The compound can be synthesized via amide coupling between a benzothiazole derivative and a tetrahydroisoquinoline precursor. For example, methyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be reacted with 6-carboxy-1,3-benzothiazole using coupling agents like HATU or EDC/NHS in anhydrous DMF . Key intermediates include the benzothiazole-6-carboxylic acid (activated as an acyl chloride or mixed anhydride) and the tetrahydroisoquinoline scaffold. Purity is ensured via recrystallization (ethanol/water) and monitored by TLC (silica gel, chloroform:methanol 9:1) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR (¹H/¹³C): Confirm the presence of the benzothiazole amide proton (~10.2 ppm, broad singlet) and tetrahydroisoquinoline methyl ester (~3.7 ppm, singlet) .
  • HPLC-MS: Monitor purity (>95%) using a C18 column (gradient: 0.1% formic acid in acetonitrile/water) with UV detection at 254 nm .
  • Elemental Analysis: Verify elemental composition (C, H, N, S) within ±0.4% of theoretical values .

Q. What solubility and stability profiles are critical for experimental design?

Methodological Answer: The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (3–9) and temperatures (4°C to 37°C) should be conducted via HPLC to assess degradation (e.g., ester hydrolysis). Use lyophilization for long-term storage to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substitutions on the benzothiazole (e.g., electron-withdrawing groups at position 6) or tetrahydroisoquinoline (e.g., ester-to-amide conversion) to assess impact on target binding .
  • In Silico Docking: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) and prioritize analogs for synthesis .
  • Biological Assays: Test analogs in dose-response assays (e.g., IC₅₀ determination) against relevant cell lines or enzymes, with statistical validation (ANOVA, p < 0.05) .

Q. What experimental strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Metabolite Screening: Use LC-MS to identify metabolites that may interfere with activity (e.g., esterase-mediated hydrolysis in cell-based assays) .
  • Control Experiments: Include negative controls (e.g., scaffold-only derivatives) to isolate contributions of the benzothiazole amide moiety .

Q. How can researchers design in vitro/in vivo studies to evaluate pharmacokinetic properties?

Methodological Answer:

  • In Vitro ADME: Assess metabolic stability in liver microsomes (human/rodent), plasma protein binding (equilibrium dialysis), and Caco-2 permeability .
  • In Vivo PK: Administer the compound (IV/oral) in rodent models and collect plasma samples at timed intervals. Analyze via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
  • Tissue Distribution: Use radiolabeled compound (¹⁴C) to quantify accumulation in target tissues (e.g., brain for CNS targets) .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity data be addressed?

Methodological Answer:

  • Force Field Refinement: Re-optimize docking parameters (e.g., solvent model, protonation states) using crystallographic data of the target protein .
  • Conformational Sampling: Perform molecular dynamics simulations (100 ns) to assess ligand flexibility and binding mode stability .
  • Experimental Validation: Use SPR or ITC to measure binding kinetics and compare with docking scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.